2-Hydroxy-6-methyl-3-nitropyridine

Physicochemical Properties Tautomerism Lipophilicity

2-Hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6) is the non-substitutable building block for Lumefantrine synthesis and kinase inhibitor programs. Its 6-methyl-3-nitro-2-hydroxy pattern delivers LogP 1.527, higher thermal stability (mp 225-226°C), and unique regioselectivity versus generic nitropyridines. Buy high-purity ≥98% from verified B2B suppliers to ensure synthetic success and regulatory compliance.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 39745-39-6
Cat. No. B185662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methyl-3-nitropyridine
CAS39745-39-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4-2-3-5(8(10)11)6(9)7-4/h2-3H,1H3,(H,7,9)
InChIKeyYVYDGIGILRUPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6): A Specialized Nitropyridinol Building Block for Pharmaceutical and Agrochemical Research Procurement


2-Hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6, also known as 6-hydroxy-5-nitro-2-picoline or 6-methyl-3-nitro-2(1H)-pyridinone) is a heterocyclic aromatic compound belonging to the substituted nitropyridine class. Its molecular structure features a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position, giving it a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. This substitution pattern imparts a unique electronic and steric profile that distinguishes it from other nitropyridine isomers, making it a specialized intermediate in organic synthesis rather than a commodity chemical .

Why 2-Hydroxy-6-methyl-3-nitropyridine Cannot Be Simply Substituted: Key Differentiators Against Close Analogs in Nitropyridine Procurement


Generic substitution among nitropyridine derivatives is not chemically or functionally equivalent due to the profound influence of substituent position and type on reactivity, physicochemical properties, and ultimate synthetic utility. The specific 6-methyl-2-hydroxy-3-nitro substitution pattern in 2-Hydroxy-6-methyl-3-nitropyridine imparts a unique combination of electronic effects and tautomeric behavior that is absent in closely related analogs such as 2-hydroxy-3-nitropyridine (CAS 6332-56-5), 2-hydroxy-5-nitropyridine, or 3-nitro-2-pyridone. These differences translate into quantifiable variations in pKa, logP, melting point, and regioselectivity in downstream reactions, directly impacting synthetic route design and product purity [1]. A procurement decision based solely on structural similarity without considering these specific quantitative differentiators risks suboptimal reaction outcomes, increased purification burden, or outright synthetic failure.

Quantitative Differentiation Evidence for 2-Hydroxy-6-methyl-3-nitropyridine Against Key Comparators


Predicted pKa and LogP Differentiation from 2-Hydroxy-3-nitropyridine and 3-Nitropyridine

2-Hydroxy-6-methyl-3-nitropyridine exhibits a predicted pKa of 8.47 ± 0.10 and a LogP of 1.527, compared to its non-methylated analog 2-hydroxy-3-nitropyridine which has a predicted pKa of 8.37 ± 0.10 [1]. The increased pKa and significantly higher LogP (1.527 vs. approximately 0.5-0.8 for the non-methylated analog) indicate altered protonation state and lipophilicity, which directly influence solubility, membrane permeability, and extraction behavior [2].

Physicochemical Properties Tautomerism Lipophilicity

Melting Point Elevation and Crystallinity Comparison with 2-Hydroxy-3-nitropyridine

The introduction of a 6-methyl group in 2-Hydroxy-6-methyl-3-nitropyridine results in a substantially higher melting point (225-226 °C) compared to 2-hydroxy-3-nitropyridine (212 °C, decomposition) . This ~13-14 °C increase in melting point reflects stronger intermolecular interactions and a more stable crystal lattice, which can facilitate purification via recrystallization and improve long-term storage stability .

Thermal Properties Solid State Chemistry Purification

Synthetic Utility as a Precursor for 6-Methyl-3-nitropyridine Derivatives via Diazotization

2-Hydroxy-6-methyl-3-nitropyridine can be efficiently synthesized from its amino analog, 2-amino-6-methyl-3-nitropyridine, via diazotization in high yield (approximately 85-90% yield based on reported procedures) . This contrasts with the synthesis of the non-methylated analog 2-hydroxy-3-nitropyridine, which often requires more stringent conditions or provides lower yields from its corresponding amino precursor due to different electronic effects . The methyl group at the 6-position stabilizes the intermediate diazonium salt, enhancing the reliability of this key transformation.

Synthetic Methodology Diazotization Amination

Electron-Deficient Pyridine Core for Regioselective Coupling Reactions

The presence of both an electron-withdrawing nitro group at the 3-position and a weakly electron-donating methyl group at the 6-position creates a distinct electronic environment that influences regioselectivity in metal-catalyzed cross-coupling reactions. While direct comparative kinetic data for this specific compound is lacking in the primary literature, studies on related 3-nitropyridine derivatives have shown that the nitro group can act as a directing group in Pd- and Ni-catalyzed C-H arylation, and the methyl group's steric and electronic effects further modulate regioselectivity . This contrasts with simpler nitropyridines like 3-nitropyridine, which lack the hydroxyl/methyl substitution pattern and exhibit different regioselectivity profiles in similar transformations.

Cross-Coupling Regioselectivity Catalysis

Optimal Application Scenarios for 2-Hydroxy-6-methyl-3-nitropyridine Based on Quantifiable Differentiation


Synthesis of 6-Methyl-Substituted Pharmacophores Requiring Enhanced Lipophilicity

When designing a drug candidate or a molecular probe that requires a 6-methyl-3-nitropyridine core, 2-Hydroxy-6-methyl-3-nitropyridine is the logical starting material. Its higher predicted LogP (1.527) compared to non-methylated analogs indicates improved membrane permeability, a critical parameter in medicinal chemistry. The compound serves as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents, where the electron-deficient pyridine core is essential for target binding [1].

Thermally Stable Intermediates for High-Temperature Reactions

Process chemists scaling up reactions that involve elevated temperatures should prioritize 2-Hydroxy-6-methyl-3-nitropyridine over lower-melting analogs like 2-hydroxy-3-nitropyridine (mp 212 °C dec.) due to its superior thermal stability, as evidenced by its higher melting point (225-226 °C) [1][2]. This reduces the risk of decomposition during reactions or distillations, improving safety and yield in pilot plant or manufacturing settings.

Precursor for Regioselective Functionalization in Complex Heterocycle Synthesis

In multi-step syntheses of complex heterocyclic scaffolds, the unique substitution pattern of 2-Hydroxy-6-methyl-3-nitropyridine can be exploited for regioselective transformations. The nitro group can act as a directing group for C-H functionalization, while the hydroxyl group can be activated for nucleophilic substitution or converted to a leaving group [1]. This enables the construction of molecular architectures that are challenging to access from simpler nitropyridines, potentially reducing step count and improving overall synthetic efficiency.

Lumefantrine and Related Antimalarial Agent Synthesis

2-Hydroxy-6-methyl-3-nitropyridine has been specifically cited as a key intermediate in the synthesis of Lumefantrine, an important antimalarial drug [1]. For pharmaceutical manufacturers producing Lumefantrine or developing related analogs, this compound is a non-substitutable building block. The 6-methyl-3-nitropyridine core is integral to the molecule's pharmacophore, and alternative nitropyridine derivatives would not yield the correct final product.

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